molecular formula C17H15N3O3S2 B2533352 ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE CAS No. 391874-84-3

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B2533352
CAS No.: 391874-84-3
M. Wt: 373.45
InChI Key: UJELGLDLTWJYRC-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELGLDLTWJYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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